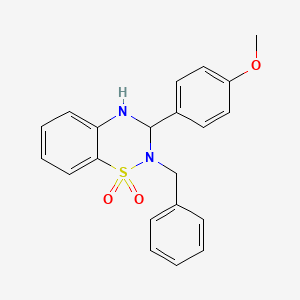

![molecular formula C26H21F2NO4 B2675397 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866016-84-4](/img/structure/B2675397.png)

3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinolinone derivative, which is a class of compounds known for their diverse biological activities . It contains an ethoxybenzoyl group, a difluoro group, and a methoxyphenylmethyl group attached to the quinolinone core.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core with the aforementioned functional groups attached. Techniques such as UV-Vis, FT-IR, HRMS, 1D, and 2D NMR could be used to establish the structure .Chemical Reactions Analysis

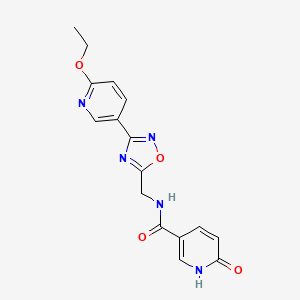

Quinolinones participate in a variety of chemical reactions. They can act as bidentate ligands to form complexes with metals. They can also undergo reactions at the carbonyl group or at the aromatic ring .Scientific Research Applications

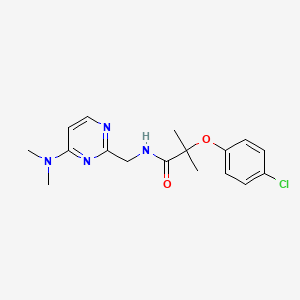

Synthesis and Methodology

Research has led to the development of efficient synthesis processes for quinoline derivatives, which are crucial intermediates for pharmaceutically active compounds. A practical example is the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the importance of quinoline derivatives in pharmaceutical manufacturing due to their efficiency and scalability (Bänziger et al., 2000). Similarly, the development of new pathways to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives from readily available starting materials underscores the synthetic versatility and potential for generating diverse quinoline-based scaffolds (Sobarzo-Sánchez et al., 2010).

Biological Activities and Applications

Quinoline derivatives have been explored for their antimicrobial properties, as demonstrated by the synthesis and screening of novel pyrazolo[3,4-d]pyrimidine derivatives, indicating their potential as antimicrobial agents (Holla et al., 2006). Another study focused on the efficient microwave-assisted synthesis of benzopyrazolo[3,4-b]quinolindiones, which showed significant antimycobacterial activity, highlighting the therapeutic potential of quinoline derivatives in treating infectious diseases (Quiroga et al., 2014).

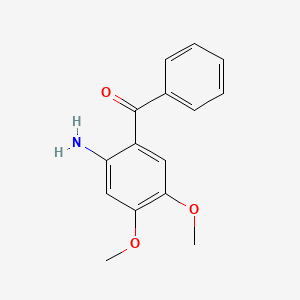

Antiviral and Antiproliferative Research

Further investigations into the antiviral and antiproliferative activities of quinoline derivatives have been conducted. For instance, the study on fluorine-containing 4-arylaminoquinazolines explored their synthesis and antiviral activity, revealing the promising nature of fluorinated quinoline derivatives as active substances against viruses (Lipunova et al., 2012). Additionally, the synthesis and testing of lakshminine and related oxoisoaporphines for antiproliferative activity provided valuable insights into the potential use of these compounds in cancer research, though only marginal activity was observed (Castro-Castillo et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2NO4/c1-3-33-19-9-7-17(8-10-19)25(30)22-15-29(14-16-5-4-6-20(11-16)32-2)24-21(26(22)31)12-18(27)13-23(24)28/h4-13,15H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVNQWABPBTLHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2675315.png)

![2-(2-methoxyphenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2675316.png)

![3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675318.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2675335.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2675337.png)